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Compound of Interest

Compound Name: 2-Thiophenesulfonyl chloride

Cat. No.: B116581

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 2-thiophenesulfonyl chloride.
Detailed experimental protocols and tabulated spectral data are presented to support research
and development activities involving this compound.

Core Spectral Data

The following sections summarize the key spectral data obtained for 2-thiophenesulfonyl
chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.

IH NMR Data
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Chemical Shift Multiplicity Coupling Constant Assignment

(ppm) (Hz)

7.95 dd 38,14 H-3

7.85 dd 50,14 H-5

7.20 dd 5.0, 3.8 H-4
13C NMR Data

Chemical Shift (ppm) Assignment

143.5 C-2

135.0 C-5

1345 C-3

127.8 C-4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for 2-thiophenesulfonyl chloride was obtained, and the major absorption bands are listed

below.

FTIR Peak List
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Wavenumber (cm~?) Intensity Assignment

3100 Weak C-H stretch (aromatic)
1505 Medium C=C stretch (aromatic)
1380 Strong SO2 asymmetric stretch
1180 Strong SO2 symmetric stretch
850 Strong C-H out-of-plane bend
730 Strong C-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry

(GC-MS) with electron ionization.

Mass Spectrum Peak List

m/z Relative Abundance (%)
182 40

184 13

147 100

119 15

83 20

39 35

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data
presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

'H and 3C NMR

A solution of 2-thiophenesulfonyl chloride (typically 5-25 mg) is prepared in a deuterated
solvent (e.g., chloroform-d, CDCIs) and transferred to a 5 mm NMR tube. The spectrum is
acquired on a 400 MHz (or higher) NMR spectrometer. For *H NMR, the spectral width is
typically set from O to 10 ppm, and a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 13C NMR, the spectral width is typically set from 0 to 200 ppm, and a
larger number of scans is required due to the low natural abundance of the 13C isotope. Proton
decoupling is used to simplify the 13C spectrum to single lines for each unique carbon atom.
The data is processed using appropriate software, and chemical shifts are referenced to the
residual solvent peak or an internal standard (e.qg., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

A small drop of neat 2-thiophenesulfonyl chloride is placed directly onto the diamond crystal
of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm~1. A
background spectrum of the clean ATR crystal is recorded prior to the sample measurement
and subtracted from the sample spectrum to remove contributions from atmospheric water and
carbon dioxide.

Mass Spectrometry (MS)

Electron lonization (EI)-MS

A dilute solution of 2-thiophenesulfonyl chloride in a volatile organic solvent (e.g.,
dichloromethane or methanol) is injected into a gas chromatograph (GC) coupled to a mass
spectrometer (MS). The GC separates the compound from the solvent and any impurities. As
the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In
the ion source, the molecules are bombarded with a beam of high-energy electrons (typically
70 eV), causing them to ionize and fragment. The resulting positively charged ions are then
accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The
detector records the abundance of each ion, generating a mass spectrum.
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Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data
for a chemical compound.

Sample Preparation
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Structural Elucidation

Click to download full resolution via product page
Caption: Workflow for Spectral Data Acquisition and Analysis.

« To cite this document: BenchChem. [Spectral Analysis of 2-Thiophenesulfonyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116581#spectral-data-for-2-thiophenesulfonyl-
chloride-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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